N-{[1-(4,5-dimethyl-1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide
Description
The exact mass of the compound this compound is 365.12316933 g/mol and the complexity rating of the compound is 569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[[1-(4,5-dimethyl-1,3-benzothiazol-2-yl)azetidin-3-yl]methyl]-N-methylcyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S2/c1-11-4-7-15-16(12(11)2)18-17(23-15)20-9-13(10-20)8-19(3)24(21,22)14-5-6-14/h4,7,13-14H,5-6,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFFPXILVXMJLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CC(C3)CN(C)S(=O)(=O)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-(4,5-dimethyl-1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its synthesis, biological evaluations, mechanisms of action, and therapeutic potential based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the formation of the azetidine ring followed by the introduction of the benzothiazole moiety. The general synthetic route can be summarized as follows:
- Formation of Azetidine : The azetidine ring is synthesized from appropriate precursors through cyclization reactions.
- Benzothiazole Integration : The 4,5-dimethyl-1,3-benzothiazole unit is introduced via nucleophilic substitution or coupling reactions.
- Final Modifications : Sulfonamide functionality is added to enhance solubility and biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including compounds similar to this compound. For instance:
- Cell Proliferation Inhibition : Compounds in this class have been shown to inhibit the proliferation of various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The MTT assay indicated significant reductions in cell viability at micromolar concentrations .
- Mechanisms of Action : The active compounds often induce apoptosis and cell cycle arrest. Flow cytometry analyses revealed that these compounds can lead to increased apoptotic cell populations while inhibiting key survival pathways like AKT and ERK signaling in cancer cells .
Anti-inflammatory Effects
In addition to their anticancer properties, benzothiazole derivatives exhibit anti-inflammatory activity:
- Cytokine Modulation : Studies have shown that these compounds can significantly decrease levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (e.g., RAW264.7). This suggests a dual mechanism where they not only target cancer cells but also modulate inflammatory responses that may facilitate tumor progression .
Case Studies
| Study | Compound | Findings |
|---|---|---|
| Kamal et al. (2010) | Benzothiazole Derivative | Demonstrated potent anticancer activity against multiple human cancer cell lines with significant apoptosis induction. |
| Lee et al. (2011) | Benzothiazole Compound | Reported anti-inflammatory effects through inhibition of cytokine release in macrophages. |
| Noolvi et al. (2012) | 7-Chloro-N-(2,6-dichlorophenyl)benzothiazole | Showed promising results in inhibiting non-small cell lung cancer cell lines with a focus on cell cycle regulation. |
Research Findings
The biological evaluation of this compound has revealed several promising findings:
- In Vitro Efficacy : Significant inhibition of cancer cell proliferation was observed at concentrations ranging from 1 to 4 μM.
- Apoptosis Induction : Flow cytometry results indicated that treated cells exhibited increased Annexin V positivity, confirming apoptotic activity.
- Cytokine Inhibition : ELISA assays demonstrated a marked reduction in pro-inflammatory cytokines post-treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
